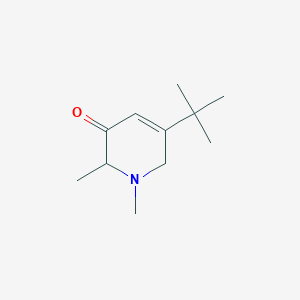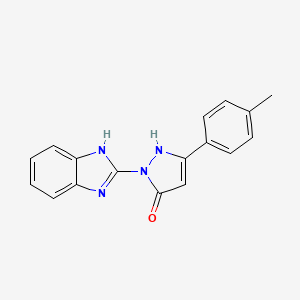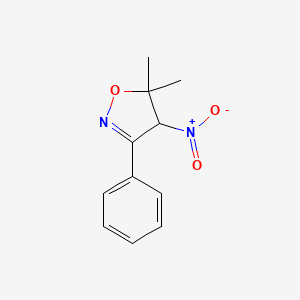
5-(Tert-butyl)-1,2-dimethyl-1,6-dihydro-3(2H)-pyridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Tert-butyl)-1,2-dimethyl-1,6-dihydro-3(2H)-pyridinone is an organic compound that belongs to the class of pyridinones. Pyridinones are heterocyclic compounds containing a pyridine ring with a ketone group. The tert-butyl group and the dimethyl substitutions on the pyridinone ring confer unique chemical properties to this compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tert-butyl)-1,2-dimethyl-1,6-dihydro-3(2H)-pyridinone typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butylamine with a suitable diketone in the presence of a base. The reaction conditions often include:
Solvent: Dichloromethane or ethanol
Temperature: Room temperature to reflux
Catalyst: Acid or base catalyst, such as sulfuric acid or sodium hydroxide
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .
化学反応の分析
Types of Reactions
5-(Tert-butyl)-1,2-dimethyl-1,6-dihydro-3(2H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the tert-butyl and dimethyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution
Major Products
Oxidation: N-oxides
Reduction: Alcohol derivatives
Substitution: Halogenated pyridinones
科学的研究の応用
5-(Tert-butyl)-1,2-dimethyl-1,6-dihydro-3(2H)-pyridinone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 5-(Tert-butyl)-1,2-dimethyl-1,6-dihydro-3(2H)-pyridinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the observed biological effects .
類似化合物との比較
Similar Compounds
4-Methyl-2,6-dibenzoylphenol: Another pyridinone derivative with similar structural features.
2-Butyl-2-tert-butyl-5,5-dimethylpyrrolidin-1-oxyl: A related compound with a pyrrolidine ring instead of a pyridine ring.
Uniqueness
5-(Tert-butyl)-1,2-dimethyl-1,6-dihydro-3(2H)-pyridinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
特性
分子式 |
C11H19NO |
|---|---|
分子量 |
181.27 g/mol |
IUPAC名 |
5-tert-butyl-1,2-dimethyl-2,6-dihydropyridin-3-one |
InChI |
InChI=1S/C11H19NO/c1-8-10(13)6-9(7-12(8)5)11(2,3)4/h6,8H,7H2,1-5H3 |
InChIキー |
PLPMLAGTKBTIMU-UHFFFAOYSA-N |
正規SMILES |
CC1C(=O)C=C(CN1C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Fluorophenyl {[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}sulfamate](/img/structure/B14942586.png)
![methyl 4-[1-(3-chlorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-7-yl]benzoate](/img/structure/B14942596.png)
![methyl 5-{(2R,3S,4R)-3-chloro-4-[(methoxycarbonyl)amino]tetrahydrothiophen-2-yl}pentanoate](/img/structure/B14942611.png)
![4-[1-(4-fluorophenyl)ethyl]-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14942614.png)




![(4E)-5-(3-Hydroxyphenyl)-1-(4-hydroxyphenyl)-4-{1-[(4-methylphenyl)amino]ethylidene}pyrrolidine-2,3-dione](/img/structure/B14942628.png)
![10-amino-N-(2-methylphenyl)-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B14942636.png)
![11-(Pyridin-3-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.0{2,7}]trideca-1(13),2(7),9,11-tetraene-4,6-dione](/img/structure/B14942640.png)
![1-(4-methoxyphenyl)-N,4-bis(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B14942647.png)
![1-(4-Chlorophenyl)-N~2~-(2-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide](/img/structure/B14942667.png)
![N-(5-chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B14942670.png)
